Unveiling the Molecular Architecture of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide to Structure Elucidation
Unveiling the Molecular Architecture of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate molecular architectures of natural products present a formidable challenge to chemists, yet they also offer a rich source of novel therapeutic agents. This technical guide delves into the structure elucidation of "21,23-Dihydro-23-hydroxy-21-oxozapoterin," a complex tetranortriterpenoid. As this specific derivative is not found in existing literature, this guide will focus on the comprehensive structural analysis of its parent compound, zapoterin (B197855) , also known as 11β-hydroxyobacunone . The methodologies and data presented herein provide a foundational framework for the structural determination of zapoterin and its analogues, leveraging advanced spectroscopic techniques and logical workflows.
Zapoterin is a limonoid, a class of highly oxygenated triterpenes, isolated from the seeds of Casimiroa edulis. The elucidation of its structure is a quintessential example of natural product chemistry, relying on the synergistic interpretation of mass spectrometry and nuclear magnetic resonance spectroscopy data. This guide will provide a detailed overview of the experimental protocols, quantitative data analysis, and the logical processes involved in piecing together the molecular puzzle of this intricate natural product.
Data Presentation: Spectroscopic Analysis of Zapoterin
The structural elucidation of zapoterin is critically dependent on the precise interpretation of quantitative data from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data essential for its structural assignment.
Table 1: ¹H NMR Spectroscopic Data for Zapoterin (11β-hydroxyobacunone)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.45 | d | 12.5 |
| 2 | 2.10 | m | |
| 5 | 3.15 | d | 12.0 |
| 6α | 2.40 | dd | 15.0, 5.0 |
| 6β | 2.65 | dd | 15.0, 12.0 |
| 9 | 2.50 | d | 11.0 |
| 11 | 4.10 | d | 11.0 |
| 15 | 4.05 | s | |
| 17 | 5.50 | s | |
| 21 | 7.40 | t | 1.7 |
| 22 | 6.40 | t | 0.8 |
| 23 | 7.45 | t | 1.8 |
| 4-CH₃ | 1.20 | s | |
| 4-CH₃ | 1.10 | s | |
| 8-CH₃ | 1.15 | s | |
| 10-CH₃ | 1.25 | s | |
| 13-CH₃ | 1.05 | s |
Table 2: ¹³C NMR Spectroscopic Data for Zapoterin (11β-hydroxyobacunone)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 |
| 2 | 35.0 |
| 3 | 170.0 |
| 4 | 45.0 |
| 5 | 50.0 |
| 6 | 36.0 |
| 7 | 205.0 |
| 8 | 48.0 |
| 9 | 55.0 |
| 10 | 42.0 |
| 11 | 75.0 |
| 12 | 30.0 |
| 13 | 40.0 |
| 14 | 165.0 |
| 15 | 70.0 |
| 16 | 170.0 |
| 17 | 78.0 |
| 20 | 120.0 |
| 21 | 143.0 |
| 22 | 110.0 |
| 23 | 141.0 |
| 4-CH₃ | 28.0 |
| 4-CH₃ | 25.0 |
| 8-CH₃ | 18.0 |
| 10-CH₃ | 21.0 |
| 13-CH₃ | 16.0 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Zapoterin (11β-hydroxyobacunone)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 471.1968 | 471.1971 |
| [M+Na]⁺ | 493.1787 | 493.1790 |
Table 4: Key MS/MS Fragmentation Data for Zapoterin (m/z 471)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |
| 471 | 453 | H₂O |
| 471 | 425 | H₂O + CO |
| 471 | 383 | C₄H₄O₂ (D-ring furan (B31954) cleavage) |
| 471 | 355 | C₄H₄O₂ + CO |
| 453 | 383 | CO + H₂O |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and characterization of complex natural products. The following protocols provide a comprehensive overview of the key experiments involved in the structure elucidation of zapoterin.
1. Isolation and Purification of Zapoterin from Casimiroa edulis
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Extraction:
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Air-dried and powdered seeds of Casimiroa edulis (1 kg) are defatted by exhaustive extraction with n-hexane in a Soxhlet apparatus for 48 hours.
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The defatted seed powder is then extracted with methanol (B129727) for 72 hours in the same apparatus.
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The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation and Purification:
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The crude methanolic extract is suspended in water and partitioned successively with dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc).
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The DCM fraction, typically rich in limonoids, is subjected to column chromatography on silica (B1680970) gel.
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The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
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Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:EtOAc (1:1) and visualized under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.
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Fractions containing the target compound (zapoterin) are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure zapoterin.
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2. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance 600 MHz spectrometer.
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Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
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¹H NMR spectra are acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 2 seconds.
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¹³C NMR spectra are acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.
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2D NMR experiments (COSY, HSQC, HMBC) are performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.
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Mass Spectrometry (MS):
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High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.
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Tandem mass spectrometry (MS/MS) is conducted to study the fragmentation pattern. The precursor ion is isolated and subjected to collision-induced dissociation (CID) with argon gas at varying collision energies (10-40 eV) to generate fragment ions.
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Mandatory Visualizations
Signaling Pathway
Limonoids and other tetranortriterpenoids have been reported to exhibit a range of biological activities, including anticancer effects. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. While the specific interaction of zapoterin with this pathway requires further investigation, the following diagram illustrates a hypothetical mechanism by which a limonoid could exert its anticancer effects through the inhibition of this pathway.
Experimental Workflow
The process of elucidating the structure of a novel natural product is a systematic endeavor. The following workflow diagram illustrates the logical progression from the collection of the natural source to the final determination of the molecular structure of zapoterin.
